molecular formula C29H25N5O2S B12022929 2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide

2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide

Cat. No.: B12022929
M. Wt: 507.6 g/mol
InChI Key: LZEPFMALTDODCB-NDZAJKAJSA-N
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Description

2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-naphthalen-1-ylmethylidene]acetohydrazide is a complex organic compound that belongs to the class of 1,2,4-triazoles

Preparation Methods

The synthesis of 2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-naphthalen-1-ylmethylidene]acetohydrazide typically involves multiple steps. One common method includes the reaction of 4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol with naphthalen-1-ylmethylideneacetohydrazide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.

    Condensation: It can participate in condensation reactions with aldehydes or ketones to form new derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological activity being studied. For example, as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with their metabolic processes .

Comparison with Similar Compounds

Similar compounds include other 1,2,4-triazole derivatives such as:

  • 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide
  • 2-{[5-(4-chlorophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]acetohydrazide

These compounds share a similar core structure but differ in their substituents, which can significantly affect their biological activity and chemical properties.

Properties

Molecular Formula

C29H25N5O2S

Molecular Weight

507.6 g/mol

IUPAC Name

2-[[4-(4-ethoxyphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-naphthalen-1-ylmethylideneamino]acetamide

InChI

InChI=1S/C29H25N5O2S/c1-2-36-25-17-15-24(16-18-25)34-28(22-10-4-3-5-11-22)32-33-29(34)37-20-27(35)31-30-19-23-13-8-12-21-9-6-7-14-26(21)23/h3-19H,2,20H2,1H3,(H,31,35)/b30-19+

InChI Key

LZEPFMALTDODCB-NDZAJKAJSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC=CC4=CC=CC=C43)C5=CC=CC=C5

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC=CC4=CC=CC=C43)C5=CC=CC=C5

Origin of Product

United States

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